Fmoc-N-naphthylmethyl-hydroxylamine

説明

Fmoc-N-naphthylmethyl-hydroxylamine is a chemical compound with the molecular formula C26H21NO3 and a molecular weight of 395.50. It is primarily used in proteomics research and is known for its role in peptide synthesis .

準備方法

The synthesis of Fmoc-N-naphthylmethyl-hydroxylamine involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with N-naphthylmethyl-hydroxylamine under specific conditions. The reaction typically requires a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF). The product is then purified to obtain a white to off-white powder .

化学反応の分析

Fmoc-N-naphthylmethyl-hydroxylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include bases like sodium bicarbonate and solvents such as dioxane and DMF. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Fmoc-N-naphthylmethyl-hydroxylamine is widely used in scientific research, particularly in the field of proteomics. It is employed in the synthesis of peptides, which are crucial for studying protein functions and interactions. The compound’s ability to protect amines during peptide synthesis makes it valuable in chemical biology and medicinal chemistry .

作用機序

The mechanism of action of Fmoc-N-naphthylmethyl-hydroxylamine involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine, forming a stable carbamate. This protects the amine from unwanted reactions during the synthesis process. The Fmoc group can later be removed using a base, such as piperidine, to yield the free amine .

類似化合物との比較

Fmoc-N-naphthylmethyl-hydroxylamine is unique due to its specific structure and reactivity. Similar compounds include:

Fmoc-N-hydroxysuccinimide: Used for similar purposes in peptide synthesis.

Fmoc-N-hydroxybenzotriazole: Another protecting group used in peptide synthesis.

These compounds share the common feature of protecting amine groups during synthesis but differ in their specific chemical structures and reactivity .

生物活性

Fmoc-N-naphthylmethyl-hydroxylamine is a compound widely used in peptide synthesis and drug discovery, particularly for its biological activity related to enzyme inhibition and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C26H21NO3

- Molecular Weight : 395.50 g/mol

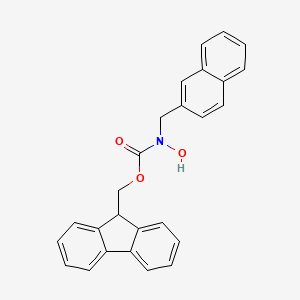

- Structure : The compound features a fluorene-derived Fmoc group (9-fluorenylmethyloxycarbonyl) linked to a naphthylmethyl-hydroxylamine moiety, which contributes to its unique properties in biological systems.

Enzyme Inhibition

This compound has been studied for its role as an inhibitor of various enzymes. Notably, it has shown promise in inhibiting histone deacetylases (HDACs), which are critical in epigenetic regulation. Inhibitors of HDACs can lead to increased acetylation of histones, impacting gene expression and potentially providing therapeutic benefits in cancer treatment and neurodegenerative diseases.

Case Study: HDAC Inhibition

A study demonstrated that the incorporation of this compound into peptide inhibitors resulted in significant HDAC inhibition with an IC50 value of approximately 390 nM, indicating its potency as a therapeutic agent against HDAC1–MTA1–RBBP4 complexes .

Antioxidant Activity

Research indicates that hydroxylamines, including this compound, possess antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of neuroprotection and aging.

Research Findings

In vitro studies have shown that hydroxylamines can reduce oxidative damage in neuronal cells, suggesting their potential use in treating neurodegenerative disorders such as Alzheimer's disease .

Synthesis and Optimization

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The use of protective groups such as Fmoc allows for stepwise assembly of peptides while maintaining stability during reactions.

Synthesis Protocol

- Solid-phase Setup : Use a resin suitable for Fmoc chemistry.

- Fmoc Deprotection : Remove the Fmoc group using a base (e.g., piperidine).

- Coupling Reaction : Introduce the naphthylmethyl-hydroxylamine under standard coupling conditions.

- Final Cleavage : Cleave the peptide from the resin using trifluoroacetic acid (TFA).

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Advantages |

|---|---|---|---|

| SPPS | High | >95% | Scalability and efficiency |

| Solution Phase | Moderate | Variable | Simplicity in reaction setup |

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-hydroxy-N-(naphthalen-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO3/c28-26(27(29)16-18-13-14-19-7-1-2-8-20(19)15-18)30-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25,29H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPUZBRBOWQGNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN(C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701145963 | |

| Record name | Carbamic acid, hydroxy(2-naphthalenylmethyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198411-66-4 | |

| Record name | Carbamic acid, hydroxy(2-naphthalenylmethyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198411-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, hydroxy(2-naphthalenylmethyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。